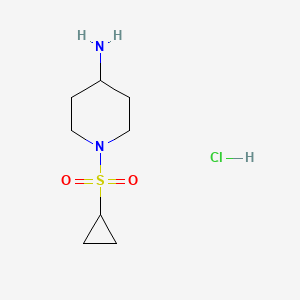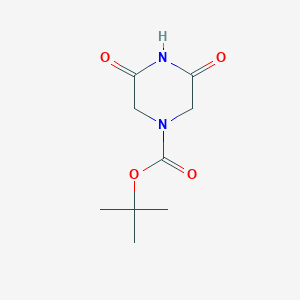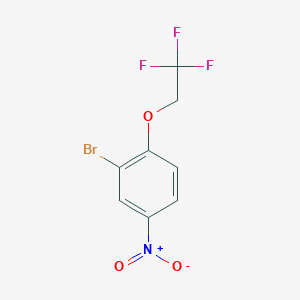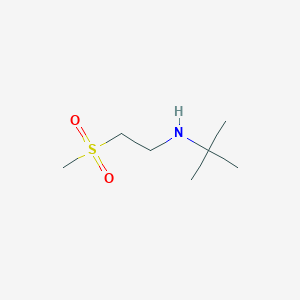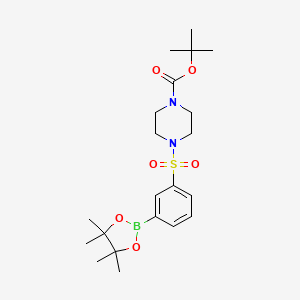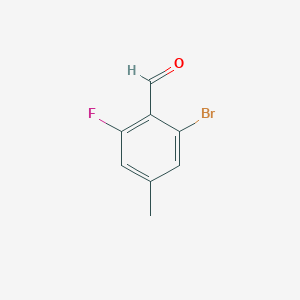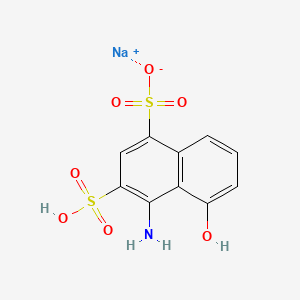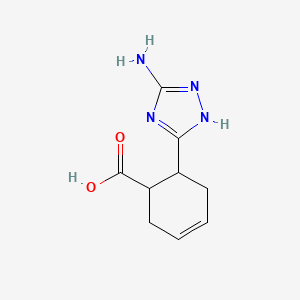![molecular formula C7H11BrN2O2S B1526460 4-bromo-1-[2-(ethanesulfonyl)ethyl]-1H-pyrazole CAS No. 1183069-91-1](/img/structure/B1526460.png)
4-bromo-1-[2-(ethanesulfonyl)ethyl]-1H-pyrazole
Overview
Description
“4-bromo-1-[2-(ethanesulfonyl)ethyl]-1H-pyrazole” is a chemical compound with the CAS Number: 1183069-91-1 . It has a molecular weight of 267.15 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-bromo-1-[2-(ethylsulfonyl)ethyl]-1H-pyrazole . The InChI code for this compound is 1S/C7H11BrN2O2S/c1-2-13(11,12)4-3-10-6-7(8)5-9-10/h5-6H,2-4H2,1H3 .Physical And Chemical Properties Analysis
The compound “4-bromo-1-[2-(ethanesulfonyl)ethyl]-1H-pyrazole” is a powder that is stored at room temperature . It has a molecular weight of 267.15 .Scientific Research Applications
Synthesis of Palladium Nanoparticles
The compound has been utilized in the synthesis of pyrazole-stabilized dinuclear palladium(II) chalcogenolates, which serve as precursors for the fabrication of palladium chalcogenide nanoparticles (NPs). These nanoparticles have shown promise in catalysis and materials science due to their unique electronic properties. The process involves the reaction of 4-bromo-1-(2-chloroethyl)-1H-pyrazole with sodium dichalcogenides, leading to the formation of chalcogenolato-bridged dinuclear palladium(II) complexes. These complexes have been characterized through various spectroscopic methods and X-ray crystallography, providing insight into their distorted square-planar geometries around the palladium center. Such nanoparticles are synthesized via thermolyses in mixtures of oleic acid and 1-octadecene, showcasing the compound's role in developing materials with potential electronic applications (Sharma et al., 2015).
Development of Heterocyclic Compounds
Another application involves its role in the synthesis of heterocyclic compounds, such as pyrazolines and isoxazoles, containing the sulphone moiety. These compounds are synthesized through the reaction of carbanions of 1-aryl-2-(phenylsulphonyl)-ethanone with hydrazonyl halides and 1-aryl-2-bromo-2-hydroximinoethanone in ethanol, under both silent and ultrasonic conditions. The products have been obtained in high yields, and their structures were determined by elemental analyses, spectral data, and X-ray diffraction, highlighting the compound's utility in synthesizing novel organic molecules with potential biological activities (Saleh & Abd El-Rahman, 2009).
Catalysis and Green Chemistry
Additionally, the compound has been explored in catalysis and green chemistry applications. For example, its derivatives have been used in the electro-catalyzed multicomponent transformation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to 1,4-dihydropyrano[2,3-c]pyrazole derivatives in a green medium. This synthesis process, carried out in an undivided cell with an iron electrode as the cathode and a graphite electrode as the anode, exemplifies the compound's utility in facilitating eco-friendly synthesis routes with potential implications in medicinal chemistry and drug design (Vafajoo et al., 2015).
Safety And Hazards
properties
IUPAC Name |
4-bromo-1-(2-ethylsulfonylethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2O2S/c1-2-13(11,12)4-3-10-6-7(8)5-9-10/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBHNINPUCNMGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCN1C=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-[2-(ethanesulfonyl)ethyl]-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol](/img/structure/B1526380.png)
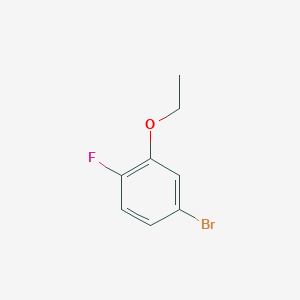
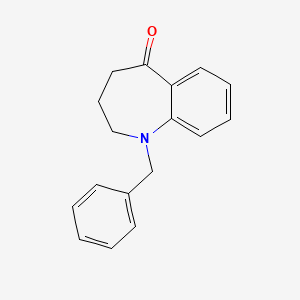
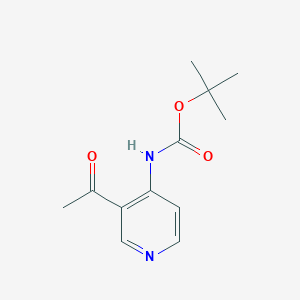
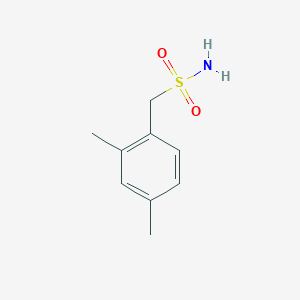
![N-[[[(1r)-2-(6-amino-9h-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-d-alanine](/img/structure/B1526389.png)
